
N-(3-(hydroxy(oxido)amino)benzyl)-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 211193 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific interactions at the molecular level, making it a subject of study in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of NSC 211193 involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions typically include controlled temperatures, specific solvents, and catalysts to ensure the desired chemical transformations. The exact synthetic route can vary depending on the desired purity and yield of the final product.
Industrial Production Methods: In an industrial setting, the production of NSC 211193 is scaled up using large reactors and continuous flow processes. This ensures a consistent supply of the compound while maintaining high purity levels. The industrial production methods also incorporate advanced purification techniques to remove any impurities that may affect the compound’s performance in various applications.
Análisis De Reacciones Químicas
Types of Reactions: NSC 211193 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions: The common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce various oxidized derivatives, while substitution reactions may yield different substituted compounds.
Aplicaciones Científicas De Investigación
NSC 211193 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine: NSC 211193 is explored for its potential use in drug development, particularly in targeting specific molecular pathways involved in diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of NSC 211193 involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or chemical effects. The exact molecular targets and pathways involved depend on the specific application of the compound.
Comparación Con Compuestos Similares
NSC 211193 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Compound A: Known for its similar chemical structure but different reactivity and applications.
Compound B: Shares some functional groups with NSC 211193 but has distinct biological activities.
Compound C: Used in similar industrial applications but differs in its synthesis and purification methods.
The uniqueness of NSC 211193 lies in its specific interactions at the molecular level, which make it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Propiedades
Número CAS |
17400-36-1 |
|---|---|
Fórmula molecular |
C14H14N2O4S |
Peso molecular |
306.34 g/mol |
Nombre IUPAC |
4-methyl-N-[(3-nitrophenyl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C14H14N2O4S/c1-11-5-7-14(8-6-11)21(19,20)15-10-12-3-2-4-13(9-12)16(17)18/h2-9,15H,10H2,1H3 |
Clave InChI |
CCAKBSJQJAVJQW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




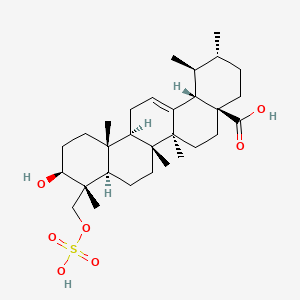



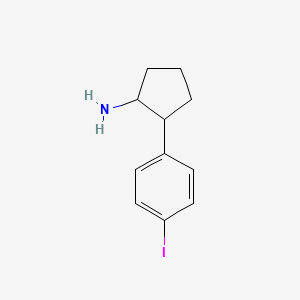
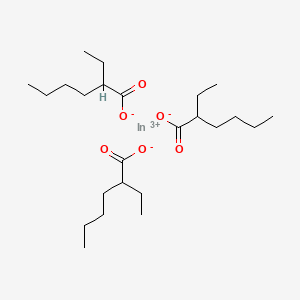
![4-N-propan-2-yl-1-N-[4-(propan-2-ylamino)phenyl]benzene-1,4-diamine](/img/structure/B12809492.png)

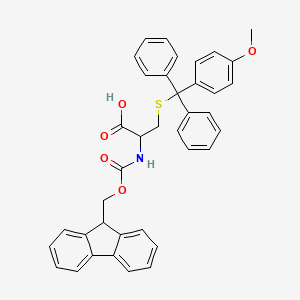

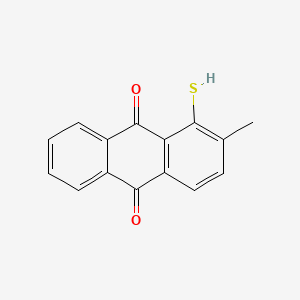
![4-chloro-N'-[5-(4-chlorophenyl)-1,2,4-triazin-3-yl]butanehydrazide](/img/structure/B12809517.png)
